

Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Bromophenyl)butanoic Acid

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Compound of Interest

Compound Name: 4-(3-Bromophenyl)butanoic acid

Cat. No.: B154260

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Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of **4-(3-Bromophenyl)butanoic acid**, a compound relevant in synthetic chemistry and as a potential building block in drug discovery. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for structural elucidation. This application note outlines the predicted fragmentation pathways under electron ionization (EI), presents the data in a structured format, and provides a general experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

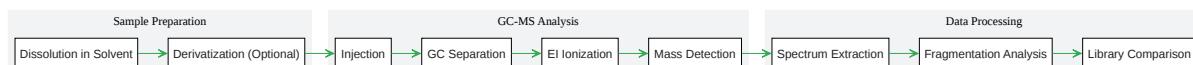
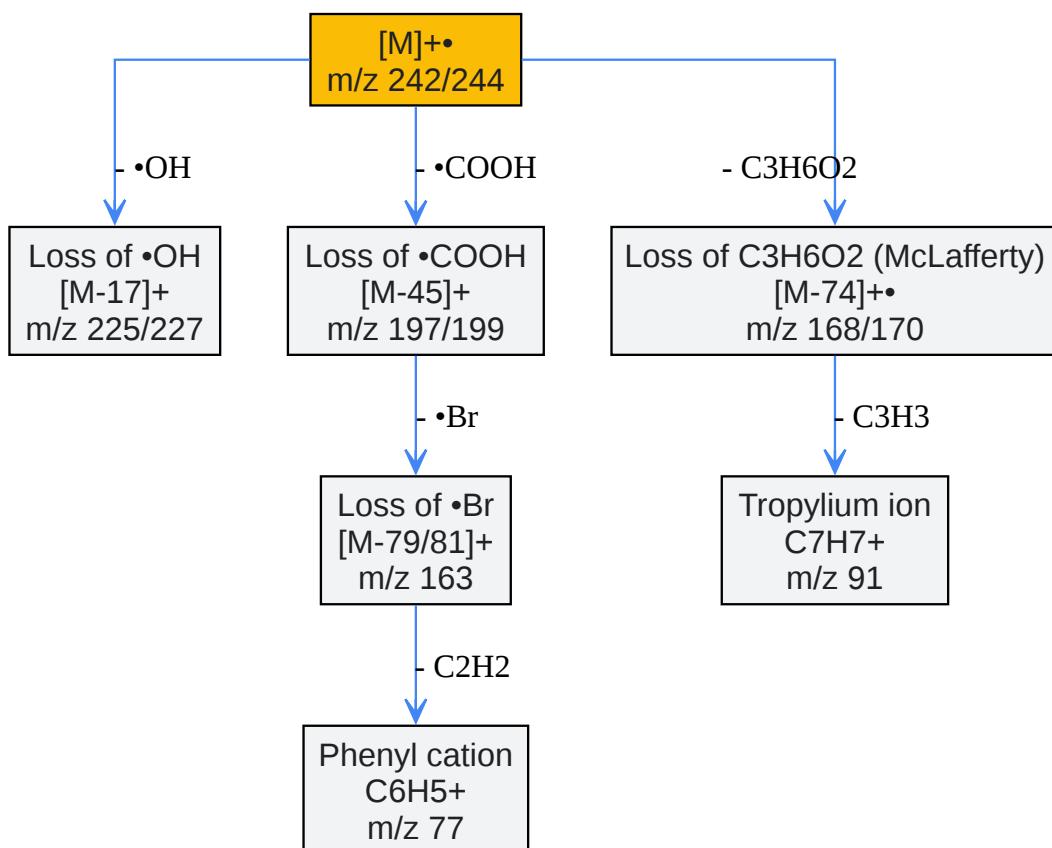
Introduction

4-(3-Bromophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, containing a bromine atom, a phenyl ring, and a butanoic acid side chain, gives rise to a characteristic fragmentation pattern in mass spectrometry. Electron ionization (EI) is a common technique used for the analysis of such small molecules, inducing reproducible fragmentation that serves as a molecular fingerprint. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in distinctive isotopic patterns for bromine-containing fragments, aiding in their identification.^{[1][2]} This note will detail the expected fragmentation pathways based on established principles of mass spectrometry.

Predicted Fragmentation of 4-(3-Bromophenyl)butanoic Acid

The molecular weight of **4-(3-Bromophenyl)butanoic acid** is 243.1 g/mol .^[3] The molecular ion peak ($[M]^{•+}$) is therefore expected to appear as a doublet at m/z 242 and 244, corresponding to the ^{79}Br and ^{81}Br isotopes, respectively. The fragmentation is predicted to be driven by several key processes, including cleavage of the carboxylic acid group, fragmentation of the alkyl chain, and loss of the bromine atom.

A proposed fragmentation pathway is visualized in the following diagram:



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References

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